molecular formula C18H15ClN4S B188624 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- CAS No. 85677-78-7

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl-

Cat. No. B188624
CAS RN: 85677-78-7
M. Wt: 354.9 g/mol
InChI Key: GAXJQSWXWFQSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- is a chemical compound that belongs to the benzodiazepine family. It has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. The purpose of

Mechanism of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter. The increased activity of GABA leads to a reduction in the excitability of neurons, resulting in the anxiolytic, sedative, hypnotic, and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- include a reduction in anxiety, induction of sleep, and prevention of seizures. The compound has been shown to increase the activity of GABA in the brain, leading to a reduction in the excitability of neurons. This results in a reduction in anxiety and induction of sleep. The compound also has anticonvulsant properties, which make it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- in lab experiments include its well-established mechanism of action, high potency, and selectivity for the GABA receptor. The compound is also readily available and easy to synthesize. The limitations of using the compound in lab experiments include its potential for addiction and abuse, as well as its potential for side effects such as drowsiness and impaired cognitive function.

Future Directions

There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl-. One direction is to investigate its potential use in the treatment of other neurological disorders such as depression and schizophrenia. Another direction is to develop new compounds that have improved selectivity and reduced side effects. Additionally, further research is needed to better understand the mechanism of action of the compound and its effects on the brain and body.

Synthesis Methods

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- involves the reaction of 8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with methylthiomethyl chloride in the presence of a base. The reaction proceeds via a substitution reaction, resulting in the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant properties in animal models. The compound has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.

properties

CAS RN

85677-78-7

Product Name

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl-

Molecular Formula

C18H15ClN4S

Molecular Weight

354.9 g/mol

IUPAC Name

8-chloro-1-(methylsulfanylmethyl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C18H15ClN4S/c1-24-11-17-22-21-16-10-20-18(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)23(16)17/h2-9H,10-11H2,1H3

InChI Key

GAXJQSWXWFQSNG-UHFFFAOYSA-N

SMILES

CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4

Canonical SMILES

CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4

Other CAS RN

85677-78-7

Origin of Product

United States

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